2-Chloro-1-(1,3-dihydro-2-benzofuran-5-yl)ethan-1-one
Overview
Description
2-Chloro-1-(1,3-dihydro-2-benzofuran-5-yl)ethan-1-one is an organic compound with the molecular formula C10H9ClO2. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(1,3-dihydro-2-benzofuran-5-yl)ethan-1-one typically involves the chlorination of 1-(1,3-dihydro-2-benzofuran-5-yl)ethan-1-one. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
- Dissolve 1-(1,3-dihydro-2-benzofuran-5-yl)ethan-1-one in anhydrous dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at 0°C.
- Reflux the mixture for several hours until the reaction is complete.
- Remove the solvent under reduced pressure and purify the product by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(1,3-dihydro-2-benzofuran-5-yl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alcohols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether under an inert atmosphere.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzofuran derivatives.
Reduction: Formation of 1-(1,3-dihydro-2-benzofuran-5-yl)ethanol.
Oxidation: Formation of 2-chloro-1-(1,3-dihydro-2-benzofuran-5-yl)ethanoic acid.
Scientific Research Applications
2-Chloro-1-(1,3-dihydro-2-benzofuran-5-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Materials Science: It is employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-Chloro-1-(1,3-dihydro-2-benzofuran-5-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(1,3-dihydro-2-benzofuran-3-yl)ethan-1-one
- 2-Chloro-1-(1,3-dihydro-2-benzofuran-6-yl)ethan-1-one
- 2-Chloro-1-(1,3-dihydro-2-benzofuran-7-yl)ethan-1-one
Uniqueness
2-Chloro-1-(1,3-dihydro-2-benzofuran-5-yl)ethan-1-one is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
2-chloro-1-(1,3-dihydro-2-benzofuran-5-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c11-4-10(12)7-1-2-8-5-13-6-9(8)3-7/h1-3H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJNKVQHQANMQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)C=C(C=C2)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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